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Compound of Interest

Compound Name: 1-Fluoro-3-(2-nitrovinyl)benzene

Cat. No.: B1310105

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of Computational Methods and Experimental Data

This guide provides a comprehensive comparison of quantum chemical calculations for
fluoronitrobenzene isomers, offering valuable insights for researchers in computational
chemistry, materials science, and drug development. By juxtaposing theoretical data from
various computational methods with experimental findings, this document serves as a practical
resource for selecting appropriate computational strategies and interpreting results for
substituted aromatic compounds.

Comparison of Calculated and Experimental
Properties

Quantum chemical calculations offer a powerful tool for predicting the physicochemical
properties of molecules. In this section, we compare the performance of different computational
methods against experimental data for key properties of ortho-, meta-, and para-
fluoronitrobenzene.

Enthalpies of Formation

The standard molar enthalpies of formation in the gaseous phase (AfH_m®°(g)) are crucial for
understanding the thermodynamic stability of isomers. High-level ab initio calculations, such as
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the G3(MP2)//B3LYP level of theory, demonstrate excellent agreement with experimental
values obtained from combustion calorimetry.[1] As shown in the table below, the 4-
fluoronitrobenzene isomer is experimentally and theoretically determined to be the most
thermodynamically stable.[1]

Experimental

Computational Calculated AfH_m?°
Compound AfH_m°(g)
Method (9) (kJ-mol—?)
(kJ-mol—?)
2-Fluoronitrobenzene G3(MP2)//B3LYP -103.5 -102.4 + 1.5[1]
3-Fluoronitrobenzene G3(MP2)//B3LYP -128.9 -128.0 £ 1.7[1]
4-Fluoronitrobenzene G3(MP2)//B3LYP -134.5 -133.9 £ 1.4[1]

Spectroscopic Properties

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are fundamental techniques
for molecular characterization. Density Functional Theory (DFT) calculations, particularly with
the B3LYP functional and the 6-311++G** basis set, have been shown to provide theoretical
spectra that are in good agreement with experimental FTIR, FT-Raman, and FT-NMR data.[2]
These computational approaches are instrumental in the complete vibrational analysis of
fluoronitrobenzene compounds.[2]
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Computational

Property Calculated Value Experimental Value
Method

2-Fluoronitrobenzene

o Data not explicitly Refer to experimental
Selected Vibrational DFT/B3LYP/6- ) )

_ provided in search FTIR/Raman
Frequencies (cm™1) 311++G
results spectra[2]

1H NMR Chemical GIAO/B3LYP/6- Qualitatively good Refer to experimental
Shifts (ppm) 311++G agreement reported[2] NMR spectra[2]
13C NMR Chemical GIAO/B3LYP/6- Qualitatively good Refer to experimental
Shifts (ppm) 311++G agreement reported[2] NMR spectra[2]
4-Fluoronitrobenzene

o Data not explicitly Refer to experimental
Selected Vibrational DFT/B3LYP/6- ) )

) provided in search FTIR/Raman
Frequencies (cm™1) 311++G
results spectral2]

1H NMR Chemical GIAO/B3LYP/6- Qualitatively good Refer to experimental
Shifts (ppm) 311++G agreement reported[2] NMR spectra[2?]
13C NMR Chemical GIAO/B3LYP/6- Qualitatively good Refer to experimental
Shifts (ppm) 311++G agreement reported[2] NMR spectra[2]

Note: While the referenced study confirms good agreement, specific numerical data for direct

comparison in this table was not available in the provided search snippets.

Electronic Properties

Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential
(MESP) are key electronic properties that provide insights into the reactivity and intermolecular
interactions of molecules. These properties are routinely calculated using DFT methods.[2][3]
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. HOMO- Dipole
Computatio
Compound HOMO (eV) LUMO (eV) LUMO Gap Moment
nal Method
(eV) (Debye)
Data not Data not Data not Data not
2- explicitl explicitl explicitl explicitl
) DFT/B3LYP/6 p. y' p. y' p' y' p' y.
Fluoronitrobe provided in provided in provided in provided in
-311++G
nzene search search search search
results results results results
Data not Data not Data not Data not
4- explicitl explicitl explicitl explicitl
) DFT/B3LYP/6 p- y- p- y- p- y- p- y.
Fluoronitrobe provided in provided in provided in provided in
-311++G
nzene search search search search
results results results results

Note: Specific quantitative values for HOMO, LUMO, and dipole moment were not available in

the provided search snippets for a direct comparison.

Experimental and Computational Protocols
Experimental Methodologies

e Combustion Calorimetry: The standard molar enthalpies of formation in the liquid phase for

the fluoronitrobenzene isomers were determined from the standard molar energies of

combustion.[1] These measurements were carried out using a rotating bomb combustion

calorimeter.[1]

o Vapor Pressure Measurement: A static method was employed to measure the vapor

pressures of the compounds, which allowed for the determination of the standard molar

enthalpies of vaporization and sublimation.[1]

e Spectroscopy: Experimental FTIR, FT-Raman, and FT-NMR spectra were recorded for o-

fluoronitrobenzene and p-fluoronitrobenzene to characterize their vibrational and electronic

properties.[2]

Computational Methodologies
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o Geometry Optimization: The molecular geometries of the fluoronitrobenzene isomers were
optimized using Density Functional Theory (DFT) with the B3LYP functional.[2][4]

e Thermodynamic Calculations: High-level ab initio molecular orbital calculations at the
G3(MP2)//B3LYP level of theory were used to compute the gas-phase enthalpies of
formation.[1]

e Spectroscopic Calculations: Vibrational frequencies and NMR chemical shifts were
calculated using DFT with the B3LYP functional and the 6-311++G** and 6-31G** basis sets.
[2] The Gauge-Independent Atomic Orbital (GIAO) method was employed for the calculation
of NMR chemical shifts.[2]

e Electronic Property Calculations: Frontier molecular orbitals (HOMOs and LUMOS) and
molecular electrostatic potential surfaces (MESP) were calculated at the B3LYP/6-311++G**
level to understand the electronic properties and chemical reactivity.[2]

Visualizing Computational Workflows and
Comparisons

To aid in the understanding of the computational processes and the relationships between
calculated and experimental data, the following diagrams are provided.
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Computational Workflow
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Caption: General workflow for quantum chemical calculations and experimental validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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